Oral Bronchodilator Potency: Mabuterol Versus Salbutamol and Isoprenaline in Experimental Asthma
In conscious guinea pig models of acetylcholine-, histamine-, and antigen-induced experimental asthma, mabuterol administered orally demonstrated 26- to 102-fold greater bronchodilator potency compared with isoprenaline and salbutamol [1]. This substantial potency advantage is route-dependent: when given subcutaneously, mabuterol was less potent than the same reference compounds, indicating that mabuterol's differentiation is specifically tied to its oral pharmacokinetic and pharmacodynamic profile.
| Evidence Dimension | Oral bronchodilator potency in conscious guinea pig experimental asthma models |
|---|---|
| Target Compound Data | Mabuterol oral potency: 26–102× reference bronchodilators |
| Comparator Or Baseline | Isoprenaline and salbutamol (reference bronchodilators) |
| Quantified Difference | 26- to 102-fold more potent than reference compounds when administered orally |
| Conditions | Conscious guinea pigs; experimental asthma induced by acetylcholine, histamine, and antigen; oral administration route |
Why This Matters
This 26–102× oral potency advantage over salbutamol and isoprenaline is critical for researchers requiring robust in vivo efficacy via oral dosing without requiring prohibitively high compound quantities.
- [1] Murai T, Maejima T, Sanai K, Osada E. Pharmacological studies of mabuterol, a new selective beta 2-stimulant. I: Bronchodilating effect. Arzneimittelforschung. 1984;34(11A):1633-40. PMID: 6152156. View Source
